2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at reflux temperature . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
4-methyl-6-(pyrrolidin-1-yl)pyrimidine: A pyrimidine derivative with potential bioactivity.
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: A related compound with a different heterocyclic system but similar biological properties.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
73029-75-1 |
---|---|
Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C14H19N5/c1-10-9-13(18-6-4-5-7-18)16-14(15-10)19-12(3)8-11(2)17-19/h8-9H,4-7H2,1-3H3 |
InChI Key |
BCNOFNFKGNBPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.